O-(4-cyclopropylbutyl)hydroxylamine
Description
O-(4-Cyclopropylbutyl)hydroxylamine is a hydroxylamine derivative characterized by an O-linked 4-cyclopropylbutyl substituent. Hydroxylamines (R-O-NH₂) are versatile intermediates in organic synthesis, often utilized in the preparation of oximes, nitrones, and heterocycles.
Properties
CAS No. |
2648946-24-9 |
|---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction, employing diiodomethane and a zinc-copper couple, is widely used for cyclopropane synthesis. In the context of this compound, this method was adapted to cyclopropanate a vinyl ether intermediate. For example, 2-(vinyloxy)isoindoline-1,3-dione undergoes cyclopropanation under Simmons-Smith conditions with trifluoroacetic acid as an additive, yielding 2-cyclopropoxyisoindoline-1,3-dione in gram quantities. This intermediate is subsequently deprotected to release the hydroxylamine group (Scheme 1).
Scheme 1
Key parameters:
-
Temperature : 0–25°C
-
Additives : Trifluoroacetic acid (10 mol%) enhances reaction efficiency.
Hydroxylamine Group Introduction and Protection
Hydroxylamines are highly reactive, necessitating protective strategies during synthesis.
Phthalimide Protection
Phthalimide groups are commonly used to stabilize hydroxylamine intermediates. In the synthesis of O-cyclopropyl hydroxylamines, 2-cyclopropoxyisoindoline-1,3-dione is treated with hydrazine hydrate to cleave the phthalimide group, yielding the free hydroxylamine as a hydrochloride salt. This method is scalable and avoids volatility issues associated with unprotected hydroxylamines.
-
Deprotection : Hydrazine hydrate (7.5 mL, 118 mmol) is added to 2-cyclopropoxyisoindoline-1,3-dione (8.5 g, 42 mmol) in diethyl ether at 0°C.
-
Acidification : The mixture is treated with 2M HCl in ether to precipitate O-cyclopropyl hydroxylamine hydrochloride (78% yield).
Carbamate and Benzyl Protection
Patent literature describes tert-butyl, methyl, and benzyl carbamates as orthogonal protecting groups for hydroxylamines. For this compound, N-Boc protection is advantageous due to its stability under basic conditions. The Boc group is introduced via reaction with di-tert-butyl dicarbonate in the presence of a base like triethylamine.
Alkylation of Hydroxylamine Intermediates
The butyl chain is installed via alkylation of a hydroxylamine precursor. Two routes are prevalent:
Nucleophilic Substitution
A protected hydroxylamine (e.g., phthalimide or carbamate) reacts with 4-cyclopropylbutyl bromide or tosylate. Cesium carbonate in dry toluene facilitates this SN2 reaction, achieving moderate to high yields.
-
Substrate : O-cyclopropyl hydroxamate (0.3 mmol)
-
Base : CsCO (2.0 equiv)
-
Solvent : Toluene (0.1 M)
-
Yield : 60–75%
Mitsunobu Reaction
The Mitsunobu reaction enables ether formation between hydroxylamine derivatives and alcohols. However, this method is less common due to competing side reactions with the hydroxylamine group.
Deprotection and Final Product Isolation
Final deprotection is critical to yield free this compound.
Acidic Deprotection
Hydrochloric acid (2M in ether) cleaves phthalimide groups, while trifluoroacetic acid (TFA) removes tert-butyl carbamates.
Hydrogenolysis
Benzyl-protected hydroxylamines are deprotected via hydrogenolysis over palladium catalysts. This method is compatible with cyclopropane rings but requires careful control to prevent ring opening.
Challenges and Optimization
Cyclopropane Ring Stability
Cyclopropanes are strain-rich and prone to ring-opening under acidic or oxidative conditions. Synthesis must avoid strong acids (>1M HCl) and high temperatures (>80°C).
Hydroxylamine Reactivity
Unprotected hydroxylamines oxidize readily to nitroxides. Stabilization as hydrochloride salts or carbamates is essential during storage and handling.
Comparative Analysis of Methods
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Simmons-Smith + SN2 | Cyclopropanation → Alkylation | 65–78% | Scalable, high regioselectivity | Requires phthalimide protection |
| Transition Metal + Mitsunobu | Cyclopropanation → Mitsunobu coupling | 50–60% | Broad substrate scope | Low yield, side reactions |
| Direct Alkylation | Pre-formed cyclopropane + alkylation | 70–85% | Simplified workflow | Limited to stable cyclopropane precursors |
Chemical Reactions Analysis
O-(4-cyclopropylbutyl)hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. In oxidation reactions, the hydroxylamine group can be converted to a nitroso or nitro group, while reduction reactions can lead to the formation of amines. Substitution reactions often involve the replacement of the hydroxylamine group with other functional groups, resulting in the formation of a wide range of derivatives.
Scientific Research Applications
Synthetic Chemistry Applications
O-(4-Cyclopropylbutyl)hydroxylamine serves as a versatile precursor for the synthesis of various heterocycles, particularly through rearrangement reactions. The following sections detail its utility in synthetic methodologies.
Synthesis of N-Heterocycles
Recent studies have demonstrated that O-cyclopropyl hydroxylamines, including this compound, can undergo a [3,3]-sigmatropic rearrangement . This reaction results in the formation of substituted tetrahydroquinolines, which are valuable in medicinal chemistry for their diverse biological activities .
Key Findings:
- The compound can be synthesized via a novel and scalable method, ensuring bench stability and practical utility.
- It has been shown to effectively act as a precursor for N-arylation reactions, allowing for the generation of complex molecular architectures .
Functionalization Potential
The ability to modify this compound further enhances its applicability:
- N-arylation : The compound can be easily modified to introduce aryl groups, expanding its utility in synthesizing more complex structures .
- Formation of Carbamates : It can be converted into various carbamate derivatives, which are important in drug design and development .
Biological Applications
While primarily recognized for its synthetic applications, there is growing interest in the potential biological activities of this compound.
Potential Pharmacological Activities
Research indicates that compounds similar to this compound may exhibit significant biological properties:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of hydroxylamines can possess antimicrobial properties, making them candidates for further exploration in pharmaceutical development.
- Enzyme Inhibition : The structural features of this compound may allow it to interact with specific enzymes, potentially leading to therapeutic applications .
Case Studies and Experimental Evidence
Several studies have documented the synthesis and application of O-cyclopropyl hydroxylamines:
| Study | Year | Findings |
|---|---|---|
| RSC Publication | 2020 | Developed a gram-scale synthesis of O-cyclopropyl hydroxylamines; demonstrated their utility as precursors for N-heterocycles via [3,3]-rearrangement. |
| PMC Article | 2020 | Showed that O-cyclopropyl hydroxylamines can undergo efficient one-pot rearrangement/cyclization reactions to produce diverse tetrahydroquinolines. |
Mechanism of Action
The mechanism of action of O-(4-cyclopropylbutyl)hydroxylamine involves its ability to act as a radical scavenger and inhibit bacterial ribonucleotide reductase . This enzyme is crucial for bacterial proliferation during infection, as it provides the building blocks for DNA synthesis and repair . By inhibiting this enzyme, this compound effectively reduces bacterial growth and biofilm formation . The compound’s molecular targets include the active sites of ribonucleotide reductase, where it interferes with the enzyme’s catalytic activity .
Comparison with Similar Compounds
Key Differences :
- Substituent Effects : Aryl-substituted hydroxylamines exhibit electronic modulation via methoxy/dioxolane groups, enhancing resonance stabilization and directing electrophilic substitution. In contrast, the cyclopropylbutyl group introduces steric strain and aliphatic hydrophobicity.
- Stability : Cyclopropyl rings are prone to ring-opening under acidic or oxidative conditions, whereas aryl analogs (e.g., 4j, 4d) demonstrate stability in polar solvents due to aromatic conjugation.
Halogenated Hydroxylamine Salts ()
Fluorinated derivatives like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (CAS 57981-02-9) are commercially available for water quality testing.
Key Differences :
- Electron-Withdrawing Effects : Fluorine atoms in pentafluorobenzyl derivatives increase acidity (pKa reduction) and reactivity toward nucleophiles. The cyclopropylbutyl group lacks such electronic effects, favoring nucleophilic reactions at the NH₂ group.
- Applications : Fluorinated hydroxylamines are used in trace analyte detection (e.g., aldehydes in water), while cyclopropylbutyl analogs may find utility in medicinal chemistry for strain-driven cycloadditions.
Cyclobutyl-Containing Amines ()
4-(Cyclobutylmethyl)oxan-4-amine (CAS 1385696-51-4) shares structural similarities but differs in functional groups.
Key Differences :
- Functional Group Reactivity : Hydroxylamines are more reactive than amines, participating in oxidation (to nitroxides) and condensation reactions.
Research Findings and Implications
Synthetic Accessibility : Aryl-substituted hydroxylamines () are synthesized via nucleophilic substitution or reductive amination, whereas cyclopropylbutyl analogs may require specialized alkylation or Grignard protocols.
Stability Challenges : Cyclopropylbutyl derivatives are predicted to exhibit lower thermal and oxidative stability compared to aryl or fluorinated analogs due to ring strain.
Application Potential: The strained cyclopropyl group may enable unique reactivity in drug discovery (e.g., targeted covalent inhibitors), contrasting with aryl hydroxylamines’ roles in agrochemicals.
Q & A
Q. What statistical approaches are recommended for analyzing dose-response data in cellular assays involving this compound?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (Hill equation) using software like GraphPad Prism.
- Outlier Detection : Apply Grubbs’ test or ROUT method (Q = 1%).
- Reproducibility : Report interassay CV% from ≥3 independent experiments. Use bootstrap resampling for small datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
